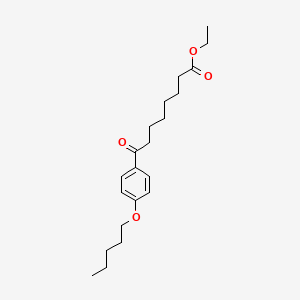

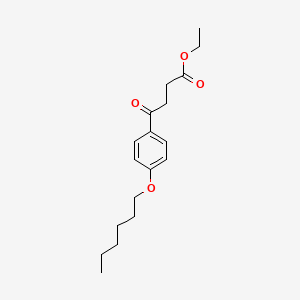

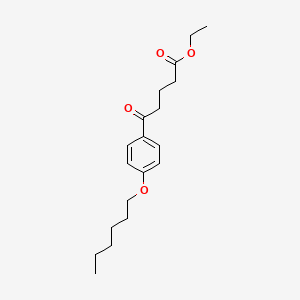

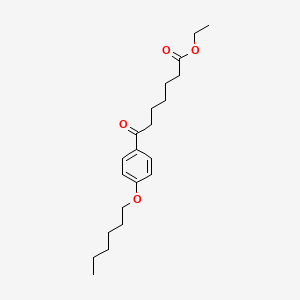

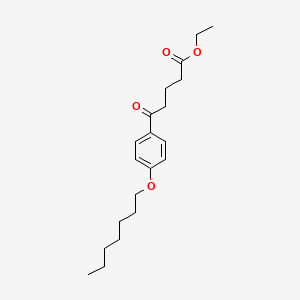

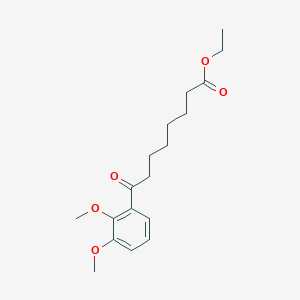

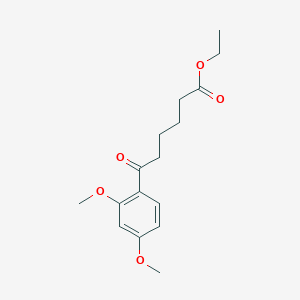

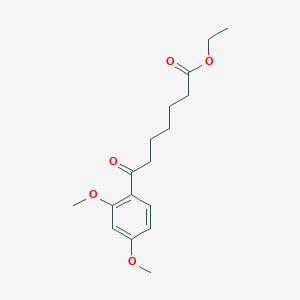

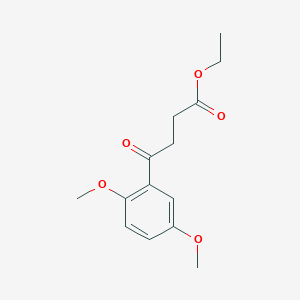

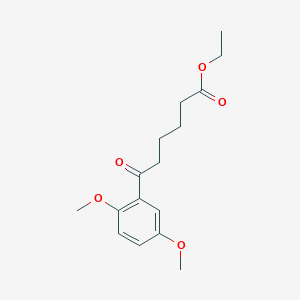

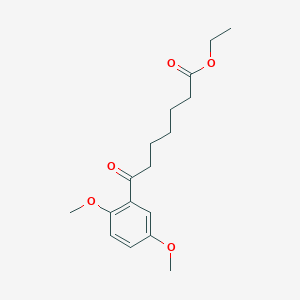

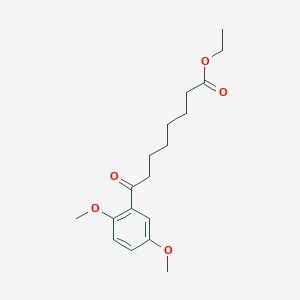

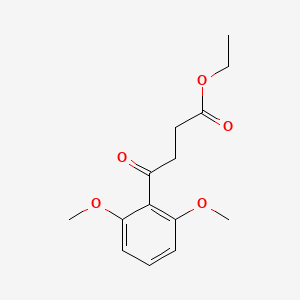

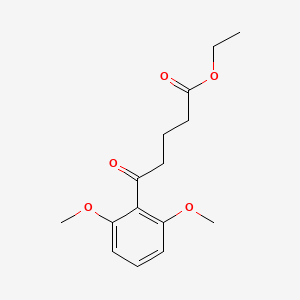

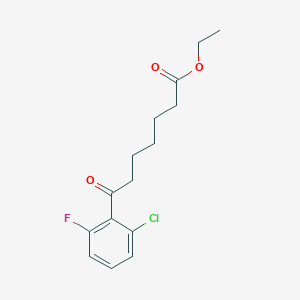

Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate (ECF) is an organic compound belonging to the class of compounds known as oxoheptanoates. It is a member of the oxoheptanoate family, a group of compounds with a variety of applications in scientific research. ECF is a versatile compound that has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on cell growth, metabolism, and the expression of specific genes.

科学的研究の応用

- Scientific Field: Medicinal Chemistry

- Application : Synthesis of Antidepressant Molecules

- Method of Application : The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium serve as catalysts in these processes .

- Results : The development of novel dual- or multi-target antidepressants is a significant area of study. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

- Scientific Field: Organic Chemistry

- Application : Sandmeyer Reaction

- Method of Application : The Sandmeyer reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .

- Results : The corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained, which are effectively used for the construction of biologically active compounds .

- Scientific Field: Pharmaceutical Chemistry

- Application : Synthesis of Thrombin Inhibitors

- Method of Application : The synthesis of thrombin inhibitors often involves the reaction of nitrobenzene with diethyl malonate followed by decarboxylation (in the presence of LiCl) and aromatic .

- Results : The resulting 2-(2-chloro-6-fluorophenyl)acetamides have potential applicability as thrombin inhibitors .

特性

IUPAC Name |

ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO3/c1-2-20-14(19)10-5-3-4-9-13(18)15-11(16)7-6-8-12(15)17/h6-8H,2-5,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBRXJCCXMWMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2-chloro-6-fluorophenyl)-7-oxoheptanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。